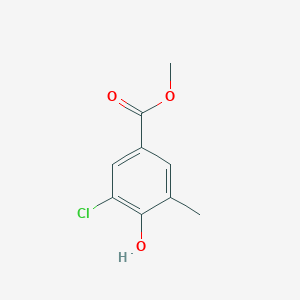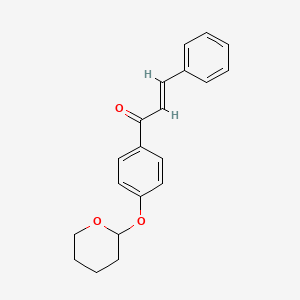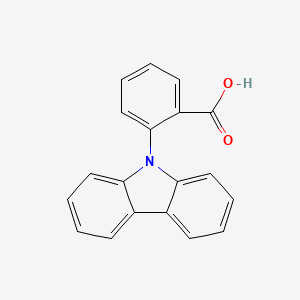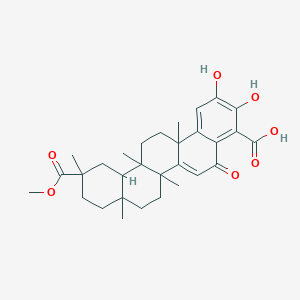
trans-1,3-Cyclohexanedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,3-Cyclohexanedicarboxylic acid: is an organic compound with the molecular formula C8H12O4 . It is a derivative of cyclohexane, where two carboxylic acid groups are attached to the 1 and 3 positions of the cyclohexane ring in a trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,3-Cyclohexanedicarboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of terephthalic acid in the presence of a palladium catalyst. This reaction typically occurs in a solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of aromatic dicarboxylic acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
trans-1,3-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of trans-1,3-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- trans-1,4-Cyclohexanedicarboxylic acid
- cis-1,3-Cyclohexanedicarboxylic acid
- trans-1,2-Cyclohexanedicarboxylic anhydride
Comparison:
- trans-1,3-Cyclohexanedicarboxylic acid is unique due to its specific trans configuration, which affects its chemical reactivity and interactions compared to its cis isomer and other cyclohexanedicarboxylic acids.
- trans-1,4-Cyclohexanedicarboxylic acid has carboxylic acid groups at the 1 and 4 positions, leading to different spatial arrangement and properties.
- cis-1,3-Cyclohexanedicarboxylic acid has the carboxylic acid groups in a cis configuration, resulting in different reactivity and interactions.
- trans-1,2-Cyclohexanedicarboxylic anhydride is an anhydride form, which can undergo different reactions compared to the acid form .
Properties
Molecular Formula |
C14H20O8 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
cyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
SIUPRLJMTTYZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)










![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)
![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)
